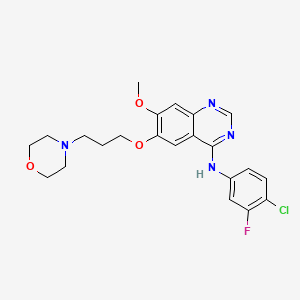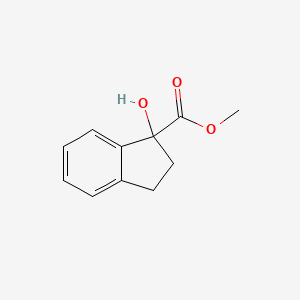
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate, also known as M1HDC, is a synthetic compound that has been used in a variety of scientific research applications. It was first synthesized in the late 1950s, and since then its use has been extended to a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. M1HDC has a number of unique properties that make it a useful compound for researchers, including its stability, solubility, and low toxicity.
科学研究应用
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and other complex molecules. It has also been used in medicinal chemistry as a starting material for the synthesis of a variety of drugs. In biochemistry, Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs.
作用机制
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is believed to act as a proton donor, which allows it to bind to certain enzymes and other proteins. This binding is believed to be reversible, and the compound is thought to be able to release the bound proton in order to form a new bond with another molecule. This process is believed to be the mechanism of action of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate in its various scientific research applications.
Biochemical and Physiological Effects
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 and matrix metalloproteinase-9. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has been shown to have antifungal and antibacterial effects.
实验室实验的优点和局限性
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is its stability, which makes it an ideal compound for use in long-term experiments. Additionally, Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is toxic in high concentrations, so it should be handled with care and used in accordance with safety protocols.
未来方向
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate has a number of potential future applications in scientific research. It could be used to further investigate the mechanism of action of drugs, as well as to develop new drugs and therapies. Additionally, Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate could be used to investigate the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of compounds. Finally, Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate could be used to develop new organic synthesis methods and to synthesize complex molecules.
合成方法
Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide and an alkoxide ion, which produces an ether. In the case of Methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate, the alkyl halide is the methyl bromide and the alkoxide ion is the ethoxide ion. The reaction is performed in a solvent such as ether or alcohol, and the product is then isolated and purified.
属性
IUPAC Name |
methyl 1-hydroxy-2,3-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(12)11(13)7-6-8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNFXSSEYGXOTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

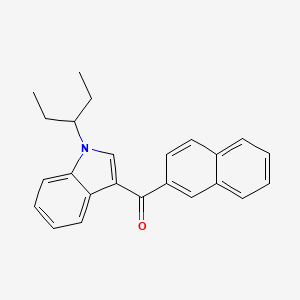

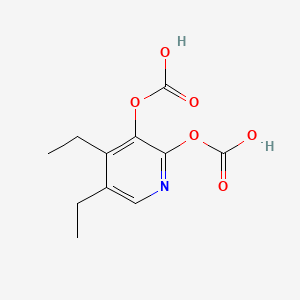
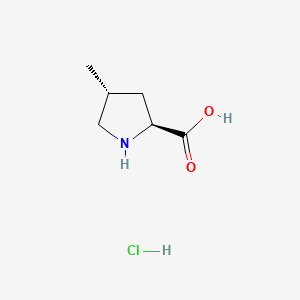
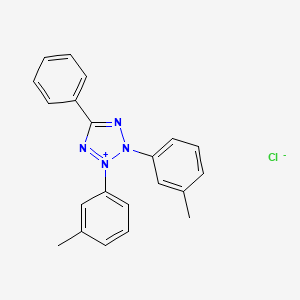
![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)

